6-Fluoro-8-methylquinolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-8-methylquinolin-5-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-5-8(11)10(13)7-3-2-4-12-9(6)7/h2-5,13H,1H3 |
InChI Key |
GQTIQPDSLAITQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoro 8 Methylquinolin 5 Ol and Its Structural Analogues
Strategic Approaches to Quinoline (B57606) Ring System Construction and Functionalization
The synthesis of complex quinoline derivatives requires a robust toolbox of chemical reactions. These range from classical cyclization methods that build the heterocyclic core to modern catalytic reactions that precisely functionalize specific C-H bonds.
The Pfitzinger reaction is a classical and powerful method for constructing the quinoline-4-carboxylic acid framework. iipseries.org The reaction typically involves the condensation of an isatin (B1672199) (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a base. iipseries.org This methodology is particularly valuable for synthesizing quinolines with specific substitution patterns on the benzene (B151609) ring, as the pattern is predetermined by the choice of the isatin starting material.
For the synthesis of fluorinated quinolines, a corresponding fluoro-substituted isatin is required. For instance, the synthesis of 8-fluoro-2-methylquinoline (B1339794) derivatives can be initiated from 7-fluoroindoline-2,3-dione (a 7-fluoroisatin (B1296980) derivative). vulcanchem.com The general mechanism involves the base-mediated ring-opening of the isatin to form an α-keto anilinate, which then undergoes a Schiff base condensation with the carbonyl partner. Subsequent intramolecular cyclization and dehydration yield the quinoline ring system. For example, reacting 7-fluoroindoline-2,3-dione with 1-chloropropan-2-one in the presence of calcium oxide produces 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid. vulcanchem.com Similarly, the reaction between 5-substituted isatins and pyruvic acid in aqueous potassium hydroxide (B78521) can yield 6-substituted quinoline-2,4-dicarboxylic acids. nih.gov
| Starting Materials | Base/Catalyst | Product | Reference |
| Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | 2,3-Disubstituted quinoline-4-carboxylic acid | iipseries.org |
| 7-Fluoroindoline-2,3-dione, 1-Chloropropan-2-one | Calcium Oxide (CaO) | 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | vulcanchem.com |
| 5-Substituted Isatin, Pyruvic Acid | Potassium Hydroxide (KOH) | 6-Substituted quinoline-2,4-dicarboxylic acid | nih.gov |
This table summarizes examples of the Pfitzinger reaction for synthesizing substituted quinolines.
Other related cyclization strategies for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions, each offering different pathways to access diverse quinoline scaffolds from various aniline (B41778) and carbonyl precursors. iipseries.orgrsc.org The Friedländer annulation, for instance, involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, and has been used to produce polysubstituted quinolines in high yields. rsc.org
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing fluorine onto an aromatic ring or for interconverting functional groups. In the context of quinolines, which are electron-deficient heterocycles, SNAr reactions are particularly feasible at positions activated by the ring nitrogen (e.g., C2 and C4). However, direct nucleophilic fluorination of a C-H bond is challenging due to the high energy of the intermediate species. acs.org
Recent advances have demonstrated novel strategies to overcome these barriers. One such method involves an electron-transfer-enabled concerted nucleophilic aromatic substitution, which avoids the formation of high-energy Meisenheimer intermediates and allows for the successful C4-fluorination of quinolines. acs.org This approach tolerates a wide range of functional groups, including esters, halogens, ketones, and sulfonamides. acs.org
Alternatively, fluorine atoms already present on the quinoline ring can be displaced by other nucleophiles. Studies on quinolines fluorinated in the benzene ring have shown that the fluorine atom at the C5 position is more susceptible to ammonolysis compared to other positions. researchgate.net Furthermore, perfluorophenyl groups attached to a quinoline scaffold can undergo selective nucleophilic substitution at the para-fluorine position with nucleophiles like phenols, providing a route for attaching larger functional moieties. mdpi.com The interconversion of functional groups is also a critical tool. For example, alcohols can be converted to fluorides using reagents like diethylaminosulfur trifluoride (DAST) in continuous flow reactors, a process that benefits from enhanced safety and control. ucd.ie
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, though it can be challenging with electron-deficient systems like quinoline. The regioselectivity is governed by the electronic properties of the ring and the directing effects of existing substituents. researchgate.net Direct halogenation of the quinoline core often requires specific catalysts and conditions to achieve high selectivity. researchgate.net
A powerful strategy to control regioselectivity is the use of a directing group. For example, an amide group at the C8 position of the quinoline can direct electrophilic halogenation specifically to the C5 position. mdpi.com An iron(III)-catalyzed method has been developed for the C5-halogenation (bromination and iodination) of 8-amidoquinolines in water, accommodating a wide variety of amide substituents, including those with branched alkyl chains and diverse aryl groups. mdpi.com This directing-group strategy circumvents the inherent reactivity patterns of the quinoline nucleus, enabling functionalization at otherwise inaccessible positions.
| Substrate | Reagent | Catalyst | Position of Halogenation | Reference |
| 8-Amidoquinoline | N-Bromosuccinimide (NBS) | Fe(OTf)₃ | C5 | mdpi.com |
| 8-Amidoquinoline | N-Iodosuccinimide (NIS) | Fe(OTf)₃ | C5 | mdpi.com |
| Quinoline Derivatives | Iodo Radical | (Not specified) | C3 | rsc.org |
This table illustrates reagents and conditions for the regioselective halogenation of quinolines.
Radical-based approaches have also emerged for regioselective halogenation. A direct radical iodination has been proposed that favors the C3 position, proceeding through the most stable radical intermediate. rsc.org
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and the derivatization of heterocyclic scaffolds. researchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly versatile and widely used for functionalizing quinolines. mdpi.commdpi.com This reaction allows for the introduction of a vast range of aryl, heteroaryl, or alkyl groups onto the quinoline core, starting from a halogenated quinoline precursor. researchgate.netnih.gov
The general mechanism involves the oxidative addition of the haloquinoline to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. mdpi.com The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency. rsc.orgnih.gov For instance, palladium complexes with phosphine (B1218219) ligands such as PPh₃ or DPPF are commonly employed. nih.govrsc.org
Regioselectivity in Suzuki-Miyaura coupling can be precisely controlled based on the position of the halide. In di- or tri-haloquinolines, the relative reactivity of the C-X bonds often dictates the site of the initial coupling, which can sometimes be modulated by the choice of catalyst. rsc.org For example, 2-chloro-6-bromoquinoline can be selectively coupled at either the C2 or C6 position by using different palladium/ligand systems. rsc.org This methodology has been used to synthesize complex structures like primary 4-amino-2,3-diarylquinolines from 2-aryl-4-azido-3-iodoquinolines in a one-pot operation. mdpi.com
| Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 2-Chloroquinoline derivatives | Arylboronic acids | ONO pincer Pd(II) complexes | C2-Arylquinolines | rsc.org |
| 2,4-Dichloro-8-bromoquinoline | Arylboronic acid | (Not specified) | Coupling at C2 | rsc.org |
| 2-Aryl-4-azido-3-iodoquinoline | Arylboronic acids | Pd(PPh₃)₄ | 4-Amino-2,3-diarylquinoline | mdpi.com |
| Halogenated Quinolines | Organometallic Reagents | Palladium Complexes | Substituted Quinolines | researchgate.net |
This table provides examples of Suzuki-Miyaura and other organometallic coupling reactions on quinoline scaffolds.
Direct C-H functionalization has revolutionized organic synthesis by offering more atom- and step-economical routes to complex molecules. nih.govresearchgate.net For quinolines, transition metal-catalyzed C-H activation enables the introduction of functional groups without the need for pre-functionalized substrates like halides. rsc.org
Iridium-catalyzed C-H borylation is a particularly powerful method for converting a C-H bond into a C-B bond, creating a boronate ester that serves as a versatile building block for subsequent reactions, such as Suzuki-Miyaura coupling. rsc.orgresearchgate.net The regioselectivity of the borylation is highly dependent on the ligand used with the iridium catalyst.
C8-Selectivity : Using a monodentate phosphine ligand, such as a silica-supported cage-type phosphane (Silica-SMAP), with an iridium catalyst like [Ir(cod)(OMe)]₂ directs the borylation to the C8 position. researchgate.net This selectivity is achieved through inner-sphere coordination of the quinoline nitrogen to the iridium center, guiding the catalyst to the adjacent C8-H bond. researchgate.net This strategy has been successfully applied to the late-stage functionalization of complex molecules. researchgate.net
C3-Selectivity : In contrast, when a bidentate bipyridyl ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) is used, the borylation occurs preferentially at the C3 position, which is sterically accessible and electronically favored in the absence of strong coordination-based directing effects. researchgate.netthieme-connect.commdpi.com
Beyond borylation, other C-H functionalization reactions on quinolines have been developed using various transition metals like palladium, rhodium, and copper to achieve alkylation, arylation, and amidation, primarily at the C2 and C8 positions, often guided by the coordinating nitrogen atom or an N-oxide directing group. nih.govresearchgate.net
| Catalyst System | Ligand | Primary Site of Borylation | Reference |
| [Ir(cod)(OMe)]₂ | Silica-SMAP (monodentate phosphine) | C8 | researchgate.net |
| [Ir(OMe)(cod)]₂ | 2-Phenylpyridine derived ligand | Ortho-position of an 8-aryl substituent | thieme-connect.comthieme-connect.com |
| [IrCl(cod)]₂ or [Ir(OMe)(cod)]₂ | dtbpy (bidentate bipyridine) | C3 | researchgate.netthieme-connect.commdpi.com |
This table compares different iridium-based catalytic systems for the C-H borylation of quinolines, highlighting the ligand's role in determining regioselectivity.
Derivatization Strategies for Enhancing Molecular Diversity and Complexity
The synthetic methodologies described above provide a powerful platform for generating diverse and complex libraries of quinoline analogues. The strategic combination of these reactions allows for the systematic modification of the quinoline scaffold to explore chemical space and optimize molecular properties.
Derivatization can be achieved by further transforming the functional groups introduced in the initial steps. For example:
A boronate ester installed at C8 via iridium-catalyzed borylation can be used in a subsequent Suzuki-Miyaura coupling to introduce a wide variety of aryl or heteroaryl substituents at that position. thieme-connect.comthieme-connect.com
A halogen introduced at C5 via directed electrophilic substitution can serve as a handle for various cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) to append different functionalities. researchgate.net
An N-oxide, often used as a directing group for C2 or C8 functionalization, can be subsequently removed to yield the parent quinoline. mdpi.com
A carboxylic acid group, installed via a Pfitzinger reaction, can be converted into amides, esters, or other functional groups, or it can be removed entirely via decarboxylation to provide access to a different substitution pattern. nih.gov
By employing these strategies in a combinatorial or sequential fashion, chemists can rapidly generate libraries of structurally related compounds, which is crucial for fields like medicinal chemistry where structure-activity relationships are investigated. mdpi.comnih.gov The ability to precisely functionalize every position of the quinoline ring through a combination of classical and modern catalytic methods underscores the versatility of this heterocyclic system. rsc.org
Mannich Reactions in the Functionalization of Quinolinol Scaffolds
The Mannich reaction is a valuable tool for the functionalization of quinolinol scaffolds, enabling the introduction of aminoalkyl groups onto the quinoline ring. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. taylorandfrancis.com The resulting products are known as Mannich bases.
In the context of 8-hydroxyquinoline (B1678124) (8-HQ), the presence of the hydroxyl group at the C-8 position directs electrophilic aromatic substitution to the ortho (C-7) and para (C-5) positions. mdpi.com Consequently, Mannich reactions on 8-hydroxyquinoline derivatives predominantly occur at the C-7 position. mdpi.comacs.org This regioselectivity is crucial for the targeted synthesis of specific isomers.
The versatility of the Mannich reaction is demonstrated by the wide variety of amines and aldehydes that can be employed. researchgate.net For instance, various primary and secondary amines, including aliphatic and aromatic amines, have been successfully used in the Mannich reaction with 8-hydroxyquinoline and formaldehyde to produce a diverse library of aminomethylated 8-hydroxyquinoline derivatives. mdpi.com The reaction can be carried out under various conditions, including in different solvents and at different temperatures, and can be catalyzed by acids or bases. frontiersin.orgscitepress.org
A modified version of the Mannich reaction, known as the Betti reaction, utilizes a pre-formed iminium ion, which then reacts with the quinolinol. This approach has also been successfully applied to the functionalization of 8-hydroxyquinoline, further expanding the scope of accessible structures. mdpi.com
The mechanism of the Mannich reaction on phenols, including quinolinols, is thought to proceed through two primary pathways. One involves the initial formation of an iminium ion, which then undergoes electrophilic addition to the electron-rich aromatic ring. The alternative pathway begins with the formation of a quinone methide, followed by an aza-Michael addition of the amine. semanticscholar.org
The application of Mannich reactions extends to the synthesis of complex hybrid molecules. For example, by incorporating amino acid fragments, zwitterionic Mannich bases of kynurenic acid derivatives have been synthesized. u-szeged.hu This highlights the potential of the Mannich reaction to create structurally diverse and potentially bioactive molecules based on the quinolinol scaffold.
Table 1: Examples of Mannich Reactions on Quinolinol Scaffolds
| Quinolinol Substrate | Amine | Aldehyde | Product | Reference |
| 8-Hydroxyquinoline | Octylamine | Formaldehyde | 7-(Octylaminomethyl)quinolin-8-ol | mdpi.com |
| 8-Hydroxyquinoline | Piperidine | Formaldehyde | 7-(Piperidin-1-ylmethyl)quinolin-8-ol | nih.gov |
| 8-Hydroxyquinoline | Morpholine | Formaldehyde | 7-(Morpholinomethyl)quinolin-8-ol | mdpi.com |
| 5-Nitro-8-hydroxyquinoline | Piperazine | Formaldehyde | 5-Nitro-7-(piperazin-1-ylmethyl)quinolin-8-ol | mdpi.com |
| 8-Hydroxyquinoline | Aniline | Benzaldehyde | 7-(Phenyl(phenylamino)methyl)quinolin-8-ol | researchgate.net |
Oxidation Reactions for Quinoline-5,8-dione Formation
The oxidation of quinolinol derivatives is a key synthetic step for accessing quinoline-5,8-diones, a class of compounds with significant biological activity. mdpi.com Various oxidizing agents can be employed to effect this transformation, with the choice of reagent often depending on the specific substrate and desired outcome.
Commonly used oxidizing agents for the conversion of 5-hydroxyquinolines or 8-hydroxyquinolines to quinoline-5,8-diones include [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), potassium permanganate, and chromium trioxide. arkat-usa.org For instance, 8-quinolinol can be oxidized to quinoline-5,8-dione using PIFA in a mixture of acetonitrile (B52724) and water. arkat-usa.org Similarly, Fremy's salt (potassium nitrosodisulfonate) has been utilized for the oxidation of 7-acetamido-2-chloro-8-hydroxyquinoline to the corresponding quinoline-5,8-dione. nih.gov
In some cases, the oxidation can be achieved using milder and more environmentally friendly reagents. For example, tert-butyl hydroperoxide (tBuOOH) in the presence of a silica-supported iron tetrasulfophthalocyanine catalyst has been shown to be an effective system for the clean oxidation of 8-hydroxyquinoline to quinoline-5,8-dione. researchgate.net
The synthesis of substituted quinoline-5,8-diones often involves a multi-step sequence. A common strategy is the Skraup reaction to form the quinoline ring, followed by demethylation and subsequent oxidation. For example, 2- and 3-methyl-6,7-dibromoquinoline-5,8-diones have been synthesized from 2,3-dimethoxyaniline (B1295422) and acrolein derivatives in a one-pot, three-step process involving quinoline ring formation, didemethylation, and oxidation/dibromination. semanticscholar.org
Furthermore, the coordination of metal centers to quinoline-5,8-diones can lead to interesting reactivity. It has been observed that the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with certain transition metal dimers in protic solvents can result in the formation of quinoline-ortho-quinone metal complexes. rsc.orgresearchgate.net This transformation is proposed to proceed through a metal-coordination-assisted nucleophilic attack of the solvent on the C6 position of the quinone ring. rsc.org
Table 2: Reagents for the Oxidation of Quinolinols to Quinoline-5,8-diones
| Quinolinol Substrate | Oxidizing Agent | Product | Reference |
| 8-Quinolinol | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Quinoline-5,8-dione | arkat-usa.org |
| 5-Quinolinol | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Quinoline-5,8-dione | arkat-usa.org |
| 7-Amino-8-hydroxyquinoline | Fremy's salt | 7-Aminoquinoline-5,8-dione | nih.gov |
| 8-Hydroxyquinoline | Sodium chlorate/HCl | 6,7-Dichloro-5,8-quinolinedione | rsc.org |
| 8-Hydroxyquinoline | tBuOOH/FePcS–SiO2 | Quinoline-5,8-dione | researchgate.net |
Synthesis of Hybrid Quinoline Scaffolds
The molecular hybridization approach, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design to develop novel compounds with enhanced or synergistic biological activities. The quinoline scaffold, due to its diverse pharmacological properties, is a popular building block for the synthesis of such hybrid molecules.
Quinoline-Chalcone Hybrids:
Chalcones, characterized by an α,β-unsaturated ketone system, are another class of compounds with a wide range of biological activities, including anticancer effects. nih.gov The combination of quinoline and chalcone (B49325) moieties has led to the development of numerous hybrid compounds with promising therapeutic potential. nih.govmdpi.comsemanticscholar.orgmdpi.comresearchgate.net
The synthesis of quinoline-chalcone hybrids typically involves a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde. nih.govsemanticscholar.org For example, a series of quinoline-chalcone hybrids were synthesized by reacting various aromatic aldehydes with p-aminoacetophenone to form chalcones, which were then linked to a quinoline-4-carboxylic acid moiety. nih.gov In another approach, target quinoline-chalcone derivatives were obtained through a substitution reaction between chalcones and 4-chloro-2-methylquinoline. mdpi.com
Quinoline-Triazole Hybrids:
1,2,3-Triazoles are another important class of heterocycles known for their broad spectrum of biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. tandfonline.commdpi.com This reaction has been extensively employed to synthesize quinoline-triazole hybrids. tandfonline.commdpi.comfrontiersin.orgrasayanjournal.co.in
For instance, a series of quinoline-thiazole appended 1,2,3-triazoles were synthesized via a Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction. tandfonline.com In another study, quinoline-7-carbohydrazide was used as a starting material to generate quinoline-bearing triazole skeletons. frontiersin.org The synthesis of quinolinesulfonamide-triazole hybrids has also been achieved through the CuAAC reaction. mdpi.com
Quinoline-Benzimidazole Hybrids:
Benzimidazoles are another privileged heterocyclic scaffold in medicinal chemistry. The synthesis of quinoline-benzimidazole hybrids linked by a 1,2,3-triazole has been reported as a strategy to develop potential anticancer agents. bohrium.com
The synthesis of these complex hybrids often involves multi-step reaction sequences, demonstrating the versatility of modern synthetic organic chemistry in constructing molecules with tailored properties.
Table 3: Examples of Hybrid Quinoline Scaffolds
| Hybrid Type | Synthetic Method | Key Reactants | Reference |
| Quinoline-Chalcone | Claisen-Schmidt Condensation | Substituted acetophenones, Aromatic aldehydes | nih.govsemanticscholar.org |
| Quinoline-Chalcone | Substitution Reaction | Chalcones, 4-Chloro-2-methylquinoline | mdpi.com |
| Quinoline-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Quinoline-azides, Terminal alkynes | tandfonline.commdpi.com |
| Quinoline-Triazole | From Quinoline Hydrazide | Quinoline hydrazide, Isothiocyanates | rasayanjournal.co.in |
| Quinoline-Benzimidazole-Triazole | Multi-step synthesis including CuAAC | Quinoline derivatives, Benzimidazole derivatives | bohrium.com |
Mechanistic Insights into Quinoline Synthesis and Selectivity Control
The development of efficient and selective methods for quinoline synthesis is a cornerstone of heterocyclic chemistry. A deep understanding of the reaction mechanisms is crucial for controlling the regioselectivity and stereoselectivity of these transformations, ultimately leading to the desired products with high purity and yield.
Several classic named reactions, such as the Skraup, Combes, and Friedländer syntheses, have been fundamental in the preparation of quinolines. iipseries.org The Combes synthesis, for example, involves the condensation of anilines with β-diketones followed by an acid-catalyzed ring closure of a Schiff base intermediate. wikipedia.org The mechanism proceeds through protonation, nucleophilic addition, dehydration to form a Schiff base, tautomerization to an enamine, and finally, an annulation step which is often rate-determining. wikipedia.org
Modern synthetic strategies often employ transition metal catalysis to achieve C-H bond activation and functionalization, offering atom-economical and environmentally benign routes to quinolines. mdpi.comrsc.org For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides a regioselective synthesis of quinoline carboxylates. mdpi.com Cobalt-catalyzed C-H activation has also been utilized for the direct synthesis of a broad range of quinolines from anilines and alkynes. organic-chemistry.org
Controlling selectivity is a key challenge in quinoline synthesis. In the Combes synthesis, the steric and electronic effects of substituents on both the aniline and the β-diketone can influence the regioselectivity of the product. wikipedia.org For instance, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of one regioisomer over another. wikipedia.org
In transition metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the selectivity. rsc.org For example, in the palladium-catalyzed synthesis of quinolines, the reaction conditions can be tuned to favor either the Mizoroki-Heck reaction or its dehydrogenative variant, the Fujiwara-Moritani reaction, leading to different quinoline products. rsc.org The use of directing groups on the quinoline N-oxide can also enable site-selective functionalization at various positions of the quinoline ring. mdpi.com
Lewis acids are also employed to control selectivity. In the Friedländer annulation, indium(III) triflate has been shown to be a highly effective catalyst for the selective formation of the desired quinoline product from 2-aminoarylketones and carbonyl compounds containing an active methylene (B1212753) group. rsc.org Mechanistic studies of the B(C6F5)3-initiated aldehyde-aniline-alkyne reaction revealed that the Lewis acid acts as a Lewis acid-assisted Brønsted acid, with H2O–B(C6F5)3 being the key catalytic species. acs.org
The regioselective hydroboration of quinolines can also be controlled by the choice of ligand on the metal catalyst. chinesechemsoc.org For example, manganese-catalyzed hydroboration of quinolines can be directed to selectively produce either 1,2- or 1,4-hydroborated products depending on the ligand used. chinesechemsoc.org
These examples highlight the importance of a detailed mechanistic understanding for the rational design of selective and efficient synthetic routes to functionalized quinolines.
Table 4: Factors Influencing Selectivity in Quinoline Synthesis
| Synthetic Method | Factor | Influence on Selectivity | Reference |
| Combes Synthesis | Substituent effects (steric and electronic) | Regioselectivity of annulation | wikipedia.org |
| Transition Metal Catalysis | Catalyst, Ligands, Reaction Conditions | Regioselectivity and Chemoselectivity | rsc.orgrsc.org |
| Friedländer Annulation | Lewis Acid Catalyst (e.g., In(OTf)3) | Selective formation of Friedländer product | rsc.org |
| Manganese-catalyzed Hydroboration | Ligand on Metal Catalyst | Regioselectivity (1,2- vs. 1,4-addition) | chinesechemsoc.org |
| C-H Functionalization of Quinoline N-oxides | Directing Groups | Site-selectivity of functionalization | mdpi.com |
Advanced Spectroscopic Characterization and Structural Analysis of 6 Fluoro 8 Methylquinolin 5 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 6-Fluoro-8-methylquinolin-5-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group, the electron-withdrawing fluorine atom, and the methyl group.
The hydroxyl proton (5-OH) is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methyl protons at the C8 position (8-CH₃) would likely resonate as a sharp singlet in the upfield region of the aromatic spectrum, typically around 2.5 ppm.
The protons on the quinoline (B57606) ring system will show characteristic splitting patterns. H2 and H4 on the pyridine (B92270) ring will likely appear as doublets of doublets, coupled to each other and to H3. H3 is expected to be a multiplet. The sole proton on the benzene (B151609) ring, H7, is predicted to appear as a doublet, coupled to the fluorine atom at C6. The presence of the fluorine atom will introduce additional complexity to the spectrum through ¹H-¹⁹F coupling.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H2 | 8.5 - 8.8 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5 |
| H3 | 7.3 - 7.6 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |
| H4 | 8.0 - 8.3 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5 |
| H7 | 7.0 - 7.3 | d | J(H7,F6) ≈ 9.0 |
| 5-OH | Variable | br s | - |
| 8-CH₃ | 2.4 - 2.6 | s | - |
The ¹³C NMR spectrum of this compound will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons are significantly influenced by the attached functional groups.
The carbon bearing the hydroxyl group (C5) and the carbon bearing the fluorine atom (C6) are expected to show the most significant shifts. The C-F bond will cause a large downfield shift for C6, and this carbon signal will also appear as a doublet due to one-bond ¹³C-¹⁹F coupling. The C5 carbon, attached to the hydroxyl group, will also be shifted downfield. The methyl carbon (8-CH₃) will resonate in the upfield region, typically around 15-20 ppm. The remaining aromatic carbons will appear in the range of 110-150 ppm, with their precise chemical shifts determined by the combined electronic effects of the substituents.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~136 |
| C4a | ~128 |
| C5 | ~155 |
| C6 | ~158 (d, ¹JCF) |
| C7 | ~115 (d, ²JCF) |
| C8 | ~125 |
| C8a | ~148 |
| 8-CH₃ | ~18 |
¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds due to its high sensitivity and wide chemical shift range. In the case of this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom at the C6 position. The chemical shift of this fluorine atom will be characteristic of an aryl fluoride. This signal is expected to appear as a doublet of doublets, arising from coupling to the adjacent H7 proton and potentially a smaller long-range coupling to the H5 proton if present, though in this case it is substituted by a hydroxyl group.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the connectivity between adjacent protons. For instance, it would show correlations between H2, H3, and H4 in the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the placement of the substituents on the quinoline ring. For example, correlations would be expected between the methyl protons (8-CH₃) and carbons C7, C8, and C8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. A NOESY spectrum could show correlations between the methyl protons and the H7 proton, confirming their close spatial relationship.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated due to the stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will likely be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyridine ring and the C=C bonds in the aromatic system will give rise to a series of sharp to medium intensity bands in the 1450-1650 cm⁻¹ region.
C-F Stretch: The C-F stretching vibration typically appears as a strong absorption band in the fingerprint region, usually between 1000 and 1300 cm⁻¹.
O-H Bend: The in-plane bending of the O-H group is expected in the 1300-1400 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will be present in the 750-900 cm⁻¹ region, and their exact positions can provide clues about the substitution pattern.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N, C=C Stretch | 1450 - 1650 | Medium to Strong |
| C-F Stretch | 1000 - 1300 | Strong |
| O-H Bend | 1300 - 1400 | Medium |
| C-H Bend (out-of-plane) | 750 - 900 | Medium to Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a detailed fingerprint of the molecular structure. For quinoline derivatives, Raman spectra are particularly informative about the skeletal vibrations of the fused ring system and the modes associated with its substituents. researchgate.net
The application of Raman spectroscopy to this compound allows for the characterization of its unique structural features. The spectra of quinoline compounds typically exhibit intense signals due to their aromatic nature and symmetric molecular structures. researchgate.net Key vibrational modes for this compound would include:
Quinoline Ring Vibrations: The characteristic stretching and bending vibrations of the C-C and C-N bonds within the quinoline scaffold. These typically appear in the 1300-1650 cm⁻¹ region. Protonation at the nitrogen atom can cause significant changes in this region. researchgate.net
C-F Vibrations: The carbon-fluorine stretching mode is expected to produce a distinct band, the position of which is sensitive to the electronic environment.
Methyl Group Vibrations: The C-H stretching and bending modes of the methyl group at the 8-position.
Hydroxyl Group Vibrations: The O-H stretching and C-O stretching/O-H bending modes, which are sensitive to hydrogen bonding. A characteristic band around 1580 cm⁻¹ can often be assigned to a δ(OH) mode in hydroxyquinolines. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign the observed vibrational bands accurately. researchgate.netresearchgate.net This combined approach allows for a comprehensive understanding of the relationship between the molecular structure of this compound and its Raman spectrum.
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Quinoline Ring Stretching (νC=C, νC=N) | 1500 - 1650 | Strong |
| O-H Bending (δOH) | ~1580 | Medium |
| C-H Bending (δCH₃) | 1350 - 1470 | Medium |
| C-F Stretching (νC-F) | 1000 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.
For this compound (molar mass: 177.17 g/mol ), the mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). The fragmentation of quinoline derivatives is influenced by the stability of the aromatic ring system and the nature of the substituents. cdnsciencepub.com Common fragmentation pathways for hydroxyquinolines involve the initial loss of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). cdnsciencepub.comrsc.org
The expected fragmentation pattern for this compound would likely involve:
Loss of CO: A characteristic fragmentation for phenolic compounds, leading to a fragment ion at m/z [M-28]⁺.
Loss of a Methyl Radical: Cleavage of the methyl group to form a stable [M-15]⁺ ion.
Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic aromatic compounds, resulting in an ion at m/z [M-27]⁺. rsc.org
Sequential Losses: Combinations of the above losses, such as the loss of a methyl group followed by CO.
The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or fluorine radicals, although this is generally less common than the fragmentation of other substituents.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors below 5 ppm, allowing for the unambiguous determination of the elemental composition of a molecule and its fragments. researchgate.netnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₀H₈FNO), HRMS would confirm its elemental composition by measuring the exact mass of its molecular ion. Time-of-flight (TOF) analyzers are commonly used for this purpose. researchgate.netnih.gov
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|
| [C₁₀H₈FNO + H]⁺ | 178.0663 | 178.0661 | -1.1 |
By providing exact mass measurements for fragment ions, HRMS also aids significantly in elucidating the fragmentation pathways and confirming the structure of the compound. researchgate.net
X-ray Diffraction for Crystalline Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives reveals common structural motifs. researchgate.netresearchgate.net An X-ray diffraction study of this compound would be expected to reveal:
Planarity: The quinoline ring system is largely planar.
Intermolecular Hydrogen Bonding: The hydroxyl group at the 5-position would likely participate in hydrogen bonding with the nitrogen atom of an adjacent molecule or another hydroxyl group, forming chains or dimeric structures.
The determination of the crystal structure is vital for understanding its physical properties and for structure-based drug design.
Electronic Absorption (UV-Vis) and Emission Spectroscopy
UV-Vis absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The absorption and emission properties of quinoline and its derivatives are highly dependent on the nature and position of substituents on the aromatic ring, as well as the solvent polarity. acs.orgresearchgate.net
The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) is expected to show multiple absorption bands corresponding to π-π* transitions within the quinoline ring system. researchgate.net The presence of the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluoro group would cause shifts in the absorption maxima compared to unsubstituted quinoline.
Upon excitation at an appropriate wavelength, many quinoline derivatives exhibit fluorescence. nih.gov The emission spectrum of this compound would provide information about the energy of its excited state. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield are important parameters that characterize the fluorescence properties. Substituents can significantly tune the luminescent properties of quinolines, shifting the emission from the blue to the green or yellow regions of the spectrum. mdpi.com
Table 3: Expected Photophysical Data for this compound in Ethanol
| Parameter | Expected Value |
|---|---|
| Absorption Maximum (λ_abs) | 300 - 350 nm |
| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | 400 - 450 nm |
| Stokes Shift | ~100 nm |
These spectroscopic techniques are fundamental for characterizing the electronic structure of this compound and assessing its potential for applications in areas such as fluorescent probes and optoelectronic materials. researchgate.netnih.gov
Theoretical and Computational Investigations of 6 Fluoro 8 Methylquinolin 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.comconsensus.app One of the primary applications of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. explorationpub.com For this process, a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), are chosen to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. science.govresearchgate.net
Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. ahievran.edu.tr These frequencies correspond to the different modes of vibration within the molecule (stretching, bending, etc.) and are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net Each calculated frequency can be assigned to specific atomic motions, aiding in the characterization of the compound. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. schrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netedu.krd A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap suggests that the molecule is more reactive. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative framework for predicting how a molecule will behave in a chemical reaction. However, a specific data table containing the calculated HOMO and LUMO energies and the derived reactivity descriptors for 6-Fluoro-8-methylquinolin-5-ol could not be located in the surveyed literature.
Table 1: Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |
| Electrophilicity Index (ω) | χ2 / (2η) | Global electrophilic nature of the molecule. |
Note: Specific calculated values for this compound are not available in the cited literature.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms. researchgate.net
Blue regions represent positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net
Green and yellow regions show intermediate or near-zero potential.
Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra. nih.gov
Infrared (IR) Spectroscopy: As mentioned in section 4.1.1, the calculation of vibrational frequencies provides a theoretical IR spectrum. researchgate.net By comparing the calculated wavenumbers and intensities with an experimental IR spectrum, researchers can assign the observed absorption bands to specific molecular vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of quantum chemistry. chemrxiv.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com Calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in the assignment of signals and confirm the molecular structure. researchgate.net While computational NMR prediction is a well-established technique for quinoline (B57606) derivatives, specific calculated ¹H and ¹³C NMR chemical shift data for this compound were not found in the literature search.
Molecular Modeling and Simulation Approaches in Ligand-Target Interactions
Beyond understanding the intrinsic properties of a molecule, computational methods are essential for predicting how a molecule might interact with biological systems, a key aspect of drug discovery and design.
Molecular docking is a computational technique that predicts the preferred orientation (pose) of one molecule when bound to a second, typically a larger receptor protein. researchgate.net The primary goal is to simulate the ligand-receptor binding process and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score. researchgate.netscribd.com
The process involves:
Obtaining the three-dimensional structures of the ligand (e.g., this compound) and the biological target (e.g., an enzyme or receptor).
Using a docking algorithm to sample a wide range of possible binding poses of the ligand within the active site of the target.
Employing a scoring function to rank the generated poses based on their calculated binding energy, which estimates the stability of the ligand-receptor complex. researchgate.net
Successful docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target, providing insights into the mechanism of action. Quinoline derivatives are often investigated for their potential as inhibitors of various enzymes. However, specific molecular docking studies detailing the binding affinities and interaction poses of this compound with any particular biological target have not been reported in the reviewed scientific literature.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For a compound like this compound, MD simulations could elucidate its conformational preferences, the stability of different spatial arrangements of its atoms, and how it interacts with biological macromolecules or solvents over time. Such studies are crucial for understanding its pharmacokinetic and pharmacodynamic properties.
Typically, these simulations would involve defining a force field to describe the interatomic forces within the molecule and its environment. The simulation would then solve Newton's equations of motion for the system, tracking the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. Analysis of these trajectories would yield valuable data on conformational stability and the dynamics of intermolecular interactions. Despite the established utility of this technique for quinoline derivatives, specific simulation parameters and findings for this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a family of compounds including this compound, a QSAR model could predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules.
The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with experimental activity data using statistical methods like multiple linear regression or machine learning algorithms. While 3D-QSAR models have been successfully developed for other quinoline-based compounds, a specific QSAR model and its predictive insights for derivatives of this compound have not been reported.
In Silico Strategies for Chemical Space Exploration and Optimization
The vastness of chemical space—the ensemble of all possible molecules—presents a significant challenge and opportunity in drug discovery. In silico strategies are essential for navigating this space to identify novel and optimized molecular scaffolds.
AI-Directed Optimization in the Design of Novel Quinoline Scaffolds
Artificial intelligence (AI) and machine learning are revolutionizing drug design by enabling the rapid exploration of chemical space and the generation of novel molecular structures with desired properties. Generative models, such as Generative Adversarial Networks (GANs), can learn the underlying patterns in known active molecules and propose new chemical entities with potentially improved characteristics.
Structure Activity Relationship Sar Studies of 6 Fluoro 8 Methylquinolin 5 Ol Analogues Non Clinical Focus
Impact of Fluorine Substitution on Quinoline (B57606) Bioactivity and Receptor Interactions
The introduction of a fluorine atom into the quinoline scaffold, as seen in 6-fluoro-8-methylquinolin-5-ol, can significantly influence the molecule's properties and its interactions with biological targets. nih.govorientjchem.org The fluorine atom at position 6 is considered an optimal substituent for certain biological activities. mdpi.com Its high electronegativity can alter the electron distribution of the quinoline ring, which may enhance binding to hydrophobic pockets within enzymes or receptors. This strategic placement of fluorine can also improve a molecule's metabolic stability by blocking potential sites of hydroxylation, a common metabolic pathway. nih.gov
Fluorine's small size allows it to replace a hydrogen atom without causing significant steric hindrance, yet its electronic properties can lead to substantial changes in biological activity. nih.gov For instance, in some quinoline derivatives, the presence of a fluorine atom at the C6 position has been shown to significantly enhance antibacterial activity. orientjchem.org The position of the fluorine atom is critical; studies on different fluoro-isomers of quinoline compounds have demonstrated that its location significantly affects affinity for biological targets. nih.gov For example, moving the fluorine to other positions on the quinoline ring can lead to a decrease in intrinsic activity. nih.gov
Role of the Methyl Group in Modulating Ligand-Target Specificity and Efficacy
The methyl group at the C8 position of the quinoline ring in this compound also plays a crucial role in defining its interaction with biological macromolecules. The presence and position of a methyl group can have a significant impact on the compound's specificity and efficacy.
In some contexts, the addition of a methyl group can enhance biological activity. For example, in a series of cyclometalated iridium(III)-quinoline complexes, the presence of a methyl group on the quinoline ligand was associated with a higher anticancer effect, which was attributed to the electronic effect of the methyl group. rsc.org Conversely, in other molecular frameworks, the addition of a methyl group can lead to steric clashes with amino acid residues in a target protein's binding site, resulting in a lack of activity. mdpi.com
SAR studies have shown that substitution at the 6-position of the quinoline ring with a methyl group can be more potent than substitutions at the 7 or 8-positions in certain contexts. doi.org The "magic methyl" effect, where the addition of a methyl group to a specific position on a molecule dramatically increases its potency, is a known phenomenon in medicinal chemistry. rsc.org This effect is often attributed to the methyl group's ability to favorably influence the ligand's conformation for binding or to displace water molecules from a hydrophobic pocket, leading to a more entropically favorable interaction.
The table below summarizes the observed effects of methyl group substitution in different quinoline-based compounds.
| Compound Series | Position of Methyl Group | Observed Effect on Activity | Reference |
| Cyclometalated Iridium(III)-Quinoline Complexes | Not specified | Enhanced anticancer effect | rsc.org |
| Quinoline Sulfonamide Derivatives | Sulfonamide nitrogen | Steric clash, lack of activity | mdpi.com |
| Antifungal Quinoline Derivatives | 6-position | More potent than 7- or 8-position substitution | doi.org |
Significance of the Hydroxyl Group at C5 for Biological Activity and Chelation
The hydroxyl group at the C5 position of the quinoline ring is a critical determinant of the biological activity of 8-hydroxyquinoline (B1678124) derivatives, a class to which this compound is related. While the primary focus here is on a C5-ol, the principles observed for the well-studied 8-hydroxyquinolines (8-HQ) offer valuable insights. The hydroxyl group, in close proximity to the quinoline ring's nitrogen atom, creates a bidentate chelation site, enabling the molecule to bind metal ions. tandfonline.commdpi.com This metal-chelating ability is a key mechanism behind the biological effects of many quinoline derivatives.
The position of the hydroxyl group is paramount. SAR studies have indicated that for certain activities, a hydroxyl group at the C8 position is crucial, while its presence at other positions may not confer the same inhibitory effects. tandfonline.com Altering the position of the hydroxyl group can affect hydrogen-bonding capacity and lipophilicity, which in turn can shift receptor affinity and metabolic processing. mdpi.com
Furthermore, the hydroxyl group can participate in hydrogen bonding with biological targets, which is a fundamental interaction for stabilizing ligand-receptor complexes. researchgate.net The introduction of additional substituents at the C5 and C2 positions of 8-hydroxyquinoline derivatives has been shown to increase their activity, suggesting that the core chelating structure can be further optimized. researchgate.net
The table below highlights the importance of the hydroxyl group in quinoline compounds.
| Feature | Significance | Reference |
| Metal Chelation | Forms complexes with various metal ions. | tandfonline.commdpi.com |
| Hydrogen Bonding | Can form hydrogen bonds with biological targets. | researchgate.net |
| Positional Importance | Activity is highly dependent on the hydroxyl group's position. | tandfonline.commdpi.com |
Positional Effects of Substituents on Interaction Profiles with Biological Macromolecules
The specific placement of substituents on the quinoline scaffold is a determining factor in the interaction profiles of these molecules with biological macromolecules. Even minor changes in the position of a functional group can lead to significant differences in biological activity.
For instance, SAR studies on quinolin-4-ones have revealed that the nature of substituents at the C5 position can affect the molecule's penetration into cells and its binding to the target. mdpi.com Similarly, the substituent at the C7 position can be responsible for direct interactions with specific enzymes. mdpi.com In the context of antibacterial quinolones, a series of 5-amino-6-fluoro-8-methylquinolones demonstrated that substituents at the C-7 position were crucial for potent activity against Gram-positive bacteria. nih.gov
The electronic properties of substituents and their positions also play a vital role. For example, the presence of an electron-donating group at one position might enhance activity, while an electron-withdrawing group at the same position could lead to a loss of activity. rsc.org Molecular docking simulations have further elucidated these interactions, showing, for example, that the quinoline ring can engage in π-π stacking interactions with specific amino acid residues like tyrosine, and the quinoline nitrogen can form hydrogen bonds with residues such as methionine. nih.gov These precise interactions are highly dependent on the substitution pattern of the quinoline ring.
Identification of Key Pharmacophoric Elements within the Quinoline Scaffold
Through extensive SAR studies, key pharmacophoric elements within the quinoline scaffold have been identified that are crucial for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.
For many biologically active quinoline derivatives, the following elements are considered critical:
The Quinoline Ring System: This bicyclic aromatic structure serves as the fundamental scaffold, providing a rigid framework for the precise positioning of other functional groups. nih.gov Its aromatic nature allows for π-π stacking interactions with biological targets. nih.gov
The Hydroxyl Group: In hydroxyquinolines, the hydroxyl group is a vital pharmacophoric feature, primarily due to its ability to chelate metal ions and to act as a hydrogen bond donor. tandfonline.comresearchgate.net
Specific Substituent Positions: As discussed, the positions of substituents like halogens (e.g., fluorine) and alkyl groups (e.g., methyl) are critical. The C6 position for fluorine and the C5, C7, and C8 positions for various other groups have been identified as important for modulating activity and specificity. orientjchem.orgmdpi.comnih.gov
The combination of these elements in a specific spatial arrangement defines the pharmacophore of a particular class of quinoline derivatives and dictates their interaction with biological macromolecules.
Applications of 6 Fluoro 8 Methylquinolin 5 Ol in Chemical Biology and Emerging Research Avenues
Development of Chemical Probes for Cellular and Biochemical Assays
Chemical probes are essential small molecules used to study and manipulate biological systems. The quinoline (B57606) framework is a common core for such tools. For instance, various quinoline derivatives have been developed as probes for enzyme inhibition studies and to investigate interactions with biological targets like receptors. evitachem.com Specifically, compounds such as 8-Fluoro-2-methylquinoline-4-carboxylic acid and 7-Bromo-8-methylquinoline serve as foundational structures for probes targeting enzymes and cellular receptors.
The structure of 6-Fluoro-8-methylquinolin-5-ol is particularly amenable to derivatization for creating targeted chemical probes. The 5-hydroxyl group offers a convenient attachment point for linker moieties or reactive groups without significantly altering the core scaffold's interaction with a target protein. This allows for the development of probes for various applications, including:
Enzyme Inhibitors: Quinoline derivatives are known to inhibit a range of enzymes, including kinases and DNA gyrase. nih.gov By modifying the this compound scaffold, it is possible to design potent and selective inhibitors for specific enzyme targets.
Affinity-Based Probes: The core structure can be functionalized with reporter tags (like biotin) or photoreactive groups to create affinity-based probes for target identification and validation, a critical step in drug discovery.
Modulators of Protein-Protein Interactions: The scaffold can be elaborated to design molecules that interfere with specific protein-protein interactions, which are often dysregulated in disease states.
The strategic placement of the fluoro and methyl groups can further enhance the properties of these probes by modulating their binding affinity, selectivity, and metabolic stability.
Integration into Fluorescent Dye Architectures for Bioimaging Research
Fluorescence-based techniques are indispensable for visualizing biological processes in real-time. Quinoline and its derivatives are inherently fluorescent and have been extensively used to create probes for bioimaging. crimsonpublishers.comnih.gov The 5-hydroxyquinoline (B119867) moiety, in particular, is a known fluorophore and has been incorporated into various fluorescent sensors and dyes. researchgate.netgoums.ac.irmedchemexpress.com
The this compound scaffold holds considerable promise for the development of novel fluorescent probes for several reasons:
Tunable Photophysical Properties: The intrinsic fluorescence of the quinoline core can be finely tuned. The electron-withdrawing fluorine atom and the electron-donating methyl and hydroxyl groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to large Stokes shifts and emission at longer wavelengths, which are desirable for cellular imaging to minimize autofluorescence. nih.govresearchgate.net
Metal Ion Sensing: The 5-hydroxyquinoline structure is a well-known chelator of metal ions. This property can be exploited to design fluorescent sensors for biologically important cations like Zn²⁺, Mg²⁺, or Cd²⁺, where metal binding induces a change in fluorescence intensity or wavelength. nih.govfxcsxb.comnih.gov
Targeted Imaging: The hydroxyl group provides a site for conjugation to biomolecules or targeting ligands, enabling the development of probes that can selectively accumulate in specific organelles, such as the Golgi apparatus or mitochondria, or bind to specific cellular components. nih.govossila.com Derivatives of the closely related 8-Fluoro-4-hydroxy-2-methylquinoline, for example, can be adapted into fluorescent substances for monitoring cellular activities. ossila.com
The development of such probes from this compound could provide new tools for studying cellular dynamics and the roles of metal ions in biological systems.
Contribution to the Understanding of Structure-Function Relationships in Heterocyclic Chemistry
The study of how subtle changes in a molecule's structure affect its biological activity—known as structure-activity relationships (SAR)—is a cornerstone of medicinal chemistry. orientjchem.org The quinoline scaffold is an excellent platform for such studies due to the numerous positions available for substitution. mdpi.comfrontiersin.org this compound provides a unique combination of substituents whose effects can be systematically studied.
Role of the Fluorine Atom: The fluorine atom at the C6 position is particularly significant. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. benthamscience.com Studies on related 6-fluoroquinolines have shown that this modification can dramatically increase antimicrobial or antiplasmodial potency. unar.ac.idcornell.eduvulcanchem.com Investigating analogs of this compound would provide deeper insights into how a C6-fluoro group influences interactions with various biological targets.
Influence of the Methyl Group: The methyl group at the C8 position can impact the molecule's conformation and lipophilicity. It can also provide steric shielding, potentially preventing metabolic degradation of adjacent functional groups, thereby improving the compound's pharmacokinetic profile. vulcanchem.com
Importance of the Hydroxyl Group: The 5-hydroxyl group is a key hydrogen bond donor and acceptor, often critical for anchoring a molecule within a protein's binding site. It also influences the compound's solubility and electronic properties.
By synthesizing and evaluating a library of compounds based on the this compound core, researchers can systematically probe the contribution of each substituent. This knowledge is not only valuable for optimizing this specific scaffold but also contributes to the broader understanding of SAR principles in heterocyclic chemistry.
Future Directions in the Rational Design and Optimization of Bioactive Quinoline Entities
The future of drug discovery and chemical biology relies heavily on the rational design of novel molecules with tailored properties. mdpi.combohrium.com The this compound scaffold represents a promising starting point for the development of next-generation bioactive compounds.
Key future research avenues include:
Computational Modeling: The use of computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can guide the design of new derivatives with enhanced potency and selectivity. mdpi.comunar.ac.id These in silico methods can predict how modifications to the this compound structure will affect its interaction with specific targets, accelerating the design-synthesize-test cycle.
Scaffold for Kinase Inhibitors: Quinoline derivatives are prominent in the development of kinase inhibitors for cancer therapy. nih.gov The this compound core could be elaborated with pharmacophores known to interact with the ATP-binding site of various kinases, potentially leading to novel anticancer agents.
Development of Multi-Target Ligands: There is growing interest in designing single molecules that can modulate multiple targets simultaneously, which can be beneficial for treating complex diseases. mdpi.combohrium.com The versatile this compound scaffold could be functionalized to interact with different biological targets, creating innovative therapeutics.
Exploration of New Therapeutic Areas: While quinolines are well-established as antimalarial and antibacterial agents, their potential in other areas, such as neurodegenerative diseases and viral infections, is an active area of research. mdpi.comnih.govresearchgate.net Systematic exploration of libraries derived from this compound could uncover novel activities in these and other therapeutic fields.
The continued exploration and optimization of this privileged quinoline scaffold through modern drug design strategies holds significant promise for the discovery of new chemical tools and therapeutic agents. benthamscience.comnih.gov
Mentioned Compounds
| Compound Name |
| This compound |
| 7-Bromo-8-methylquinoline |
| 3-Bromo-4,5-dichloro-8-methylquinoline |
| 8-Fluoro-2-methylquinoline-4-carboxylic acid |
| 5-hydroxyquinoline |
| 8-Fluoro-4-hydroxy-2-methylquinoline |
| 5-chloro-8-hydroxyquinoline |
| 8-amidoquinoline |
| 6-fluoroquinoline |
| 6-aminoquinolone |
| 6-desfluoroquinolone |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Fluoro-8-methylquinolin-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination and hydroxylation of the quinoline backbone. For fluorination, electrophilic substitution using Selectfluor™ or KF in acidic media is common. Hydroxylation at the 5-position may require oxidizing agents like H₂O₂ or OsO₄ under controlled pH (e.g., 6–8) to avoid over-oxidation. Yield optimization involves temperature modulation (e.g., 60–80°C) and catalyst screening (e.g., Pd/C for deprotection steps). Comparative studies suggest that microwave-assisted synthesis reduces reaction time by 30–50% .
Q. How does the solubility profile of this compound impact its experimental handling?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL). For biological assays, stock solutions are prepared in DMSO (10 mM) and diluted in buffer (PBS, pH 7.4) to minimize solvent interference. Stability tests indicate degradation <5% over 24 hours at 4°C, but freeze-thaw cycles >3× reduce purity by 15% .
Advanced Research Questions
Q. What experimental strategies validate the structural integrity of this compound, and how are impurities quantified?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹⁹F NMR confirms fluorination (δ −110 to −120 ppm), while ¹H NMR identifies methyl (δ 2.5–3.0 ppm) and hydroxyl protons (δ 9–10 ppm, broad).
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities; ESI-MS detects [M+H]⁺ at m/z 192.1.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .
Q. How do substituent positions (fluoro, methyl, hydroxyl) affect the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:
- Fluoro at C6 : Enhances lipophilicity (logP +0.3 vs. non-fluoro), improving bacterial membrane penetration.
- Methyl at C8 : Steric hindrance reduces binding to fungal cytochrome P450 (IC₅₀ increases 2× vs. 8-H derivative).
- Hydroxyl at C5 : Chelates metal ions (e.g., Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes. MIC values against S. aureus range 8–16 µg/mL .
Q. How should researchers address contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity : LC-MS quantifies >98% purity; impurities >2% (e.g., de-fluorinated byproducts) skew IC₅₀ values.
- Assay conditions : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and control pH (5.5–7.5).
- Cell line variability : Use ATCC-validated lines (e.g., HeLa for cytotoxicity) and normalize to reference drugs (e.g., ciprofloxacin for antimicrobial tests) .
Q. What safety protocols are critical when handling this compound in oxidative environments?
- Methodological Answer :
- Reactivity : The hydroxyl group may undergo oxidation to quinone under strong oxidants (e.g., KMnO₄). Use inert atmospheres (N₂/Ar) for reactions.
- Toxicity : SDS data for analogs indicate acute toxicity (LD₅₀ >500 mg/kg in rats). Use fume hoods, PPE (nitrile gloves, goggles), and emergency eyewash stations.
- Waste disposal : Neutralize with 10% NaOH before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
